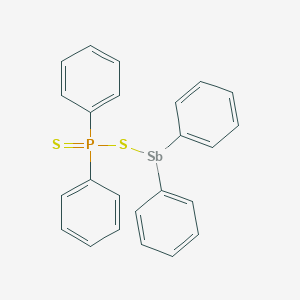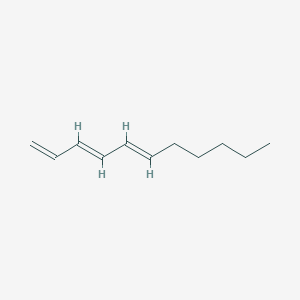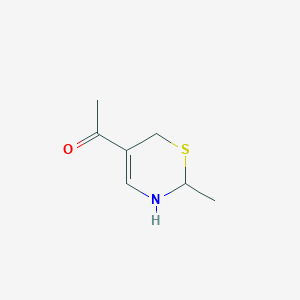
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) is a chemical compound that has shown significant potential in scientific research applications. It is a thiazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. The compound may also act by modulating the expression of certain genes involved in apoptosis and inflammation.
Biochemische Und Physiologische Effekte
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been shown to have anti-inflammatory effects in animal models. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, the compound has shown promising results in various scientific research applications, making it an attractive target for further study. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent. Additionally, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI). One direction is to further explore the mechanism of action of the compound and to identify its molecular targets. This may provide insights into the development of more potent and specific therapeutic agents. Another direction is to investigate the potential of the compound as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies may be needed to optimize the synthesis and purification methods for the compound, as well as to investigate its pharmacokinetics and toxicology in vivo.
Synthesemethoden
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) can be synthesized through various methods. One such method involves the reaction of 2-aminothiophenol with acetone in the presence of a strong acid catalyst. Another method involves the reaction of 2-chloro-3,6-dihydrothiazine with methyl vinyl ketone in the presence of a base catalyst. The resulting compound can be purified through various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) has shown potential in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that the compound can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Eigenschaften
CAS-Nummer |
110307-83-0 |
|---|---|
Produktname |
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)-(9CI) |
Molekularformel |
C7H11NOS |
Molekulargewicht |
157.24 g/mol |
IUPAC-Name |
1-(2-methyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-5(9)7-3-8-6(2)10-4-7/h3,6,8H,4H2,1-2H3 |
InChI-Schlüssel |
DXGZKVUIZPXTLC-UHFFFAOYSA-N |
SMILES |
CC1NC=C(CS1)C(=O)C |
Kanonische SMILES |
CC1NC=C(CS1)C(=O)C |
Synonyme |
Ethanone, 1-(3,6-dihydro-2-methyl-2H-1,3-thiazin-5-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



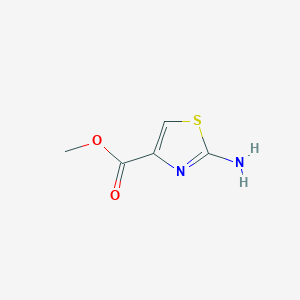
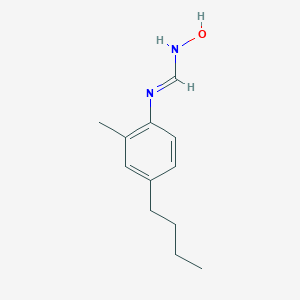
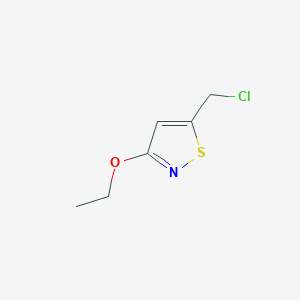
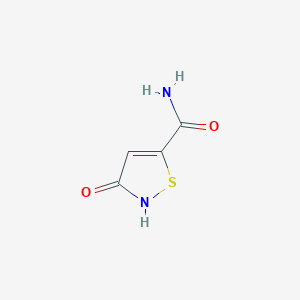
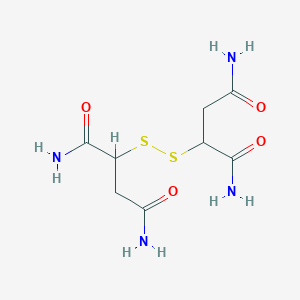
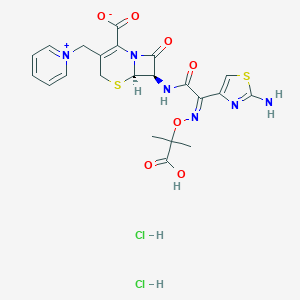
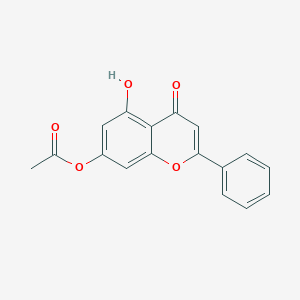
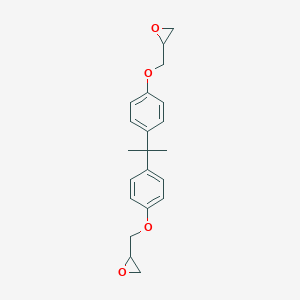
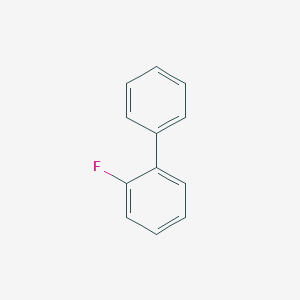
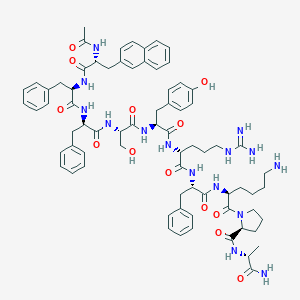
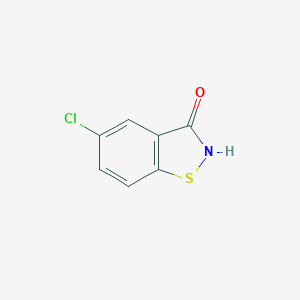
![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)
